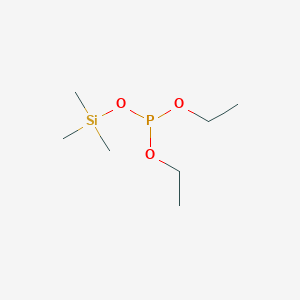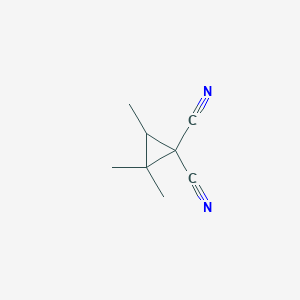
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile, also known as TMCPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TMCPC is a highly reactive molecule that is capable of undergoing a range of chemical reactions, making it a valuable tool for studying various biological processes.
科学的研究の応用
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a ligand in catalysis, and as a building block in the synthesis of various compounds. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has also been used in the development of new drugs and therapeutic agents. For example, 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
作用機序
The mechanism of action of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various biomolecules. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has been shown to react with amino acids, peptides, and proteins, resulting in the formation of adducts that can alter their structure and function. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has also been shown to react with nucleic acids, resulting in DNA damage and the inhibition of DNA replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile are complex and depend on the specific system being studied. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has been shown to exhibit cytotoxicity in various cancer cell lines, but it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has also been shown to modulate the activity of various enzymes, including proteases, kinases, and phosphatases.
実験室実験の利点と制限
One of the main advantages of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile is its high reactivity, which allows it to be used in a wide range of chemical reactions. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile is also relatively easy to synthesize and purify, making it a readily available reagent for scientific research. However, 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile can be highly toxic and must be handled with care. Additionally, 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile is not stable in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile. One area of interest is the development of new drugs and therapeutic agents based on 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile. Another area of interest is the study of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile's interactions with various biomolecules, including proteins, nucleic acids, and lipids. Additionally, the development of new synthetic methods for 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile and its derivatives could lead to the discovery of new compounds with novel properties. Finally, the use of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile in the development of new catalytic processes could have significant implications for the field of organic synthesis.
合成法
The synthesis of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile involves the reaction of cyclopropanecarboxylic acid with cyanogen bromide. This reaction results in the formation of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile as a white crystalline solid with a melting point of 96-98°C. The purity of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
特性
CAS番号 |
13764-28-8 |
|---|---|
製品名 |
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile |
分子式 |
C8H10N2 |
分子量 |
134.18 g/mol |
IUPAC名 |
2,2,3-trimethylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C8H10N2/c1-6-7(2,3)8(6,4-9)5-10/h6H,1-3H3 |
InChIキー |
KQUFPXXQJQUTCC-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C#N)C#N)(C)C |
正規SMILES |
CC1C(C1(C#N)C#N)(C)C |
同義語 |
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



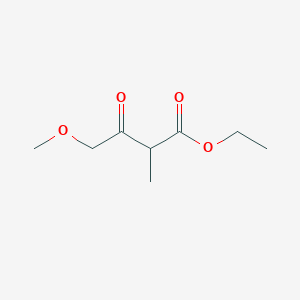
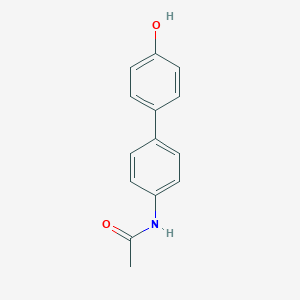
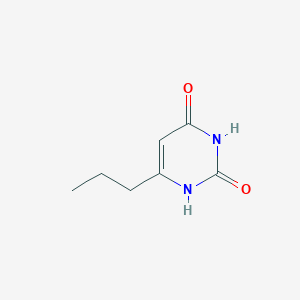
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

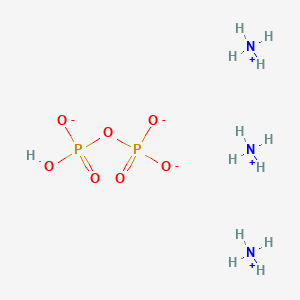
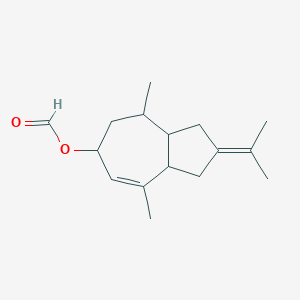
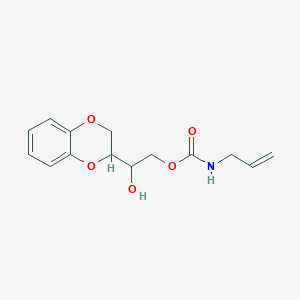


![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)
